2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride
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Overview
Description
2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic compound with a unique structure. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. The presence of multiple ethoxy groups and the indolium core makes this compound highly versatile and valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride involves multiple stepsThe final step involves the formation of the indolium salt by reacting the intermediate with a suitable chloride source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple ethoxy groups makes it susceptible to oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The indolium core can be reduced to form indole derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, aldehydes, carboxylic acids, and substituted ethers.
Scientific Research Applications
2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indolium core can interact with various enzymes and receptors, modulating their activity. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: A simpler compound with similar ethoxy groups but lacking the indolium core.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains similar ethoxy groups but with a dimethylamino functionality.
Uniqueness
The uniqueness of 2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride lies in its complex structure, combining the indolium core with multiple ethoxy groups. This combination imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C45H65ClN2O10 |
---|---|
Molecular Weight |
829.5 g/mol |
IUPAC Name |
2-[3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |
InChI Key |
QGHYDHVFAUHMTA-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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